N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H12ClNO4S and its molecular weight is 421.85. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Crystal and Molecular Structure Analysis : The crystal structure of related compounds, such as N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined through single-crystal X-ray diffraction. This analysis sheds light on the molecular interactions within the compound, including hydrogen bonds and π-π interactions, which contribute to its stability and potential functionalities (Anuradha et al., 2012).
Synthesis and Chemical Reactivity
Novel Synthesis Approaches : Research has developed convenient methods for labeling compounds similar to N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide, facilitating their use in further chemical studies and potential applications in developing new materials or pharmaceuticals (Saemian et al., 2012).
Chemical Rearrangements and Synthesis of Heterocycles : Investigations into the reactivity of thiophene carboxamides reveal pathways for dearomatising cyclisation, leading to the synthesis of novel pyrrolinones and azepinones. Such research points to methods for generating new compounds with varying chemical structures for diverse applications (Clayden et al., 2004).
Development of Novel Materials
Polymeric Materials with Photosensitive Groups : The synthesis of aromatic polyamides incorporating coumarin chromophores demonstrates the potential for creating materials with unique optical properties. These materials exhibit photosensitivity, which could be harnessed in applications requiring light-responsive polymers (Nechifor, 2009).
Antimicrobial Activity and Molecular Docking Studies
Investigation of Antimicrobial Properties : While the direct applications of this compound are not discussed in the context of antimicrobial activity, related compounds have been synthesized and evaluated for their potential antimicrobial effects. These studies highlight the broader research interest in developing compounds with beneficial biological activities (Talupur et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 7-amino, 4-methyl coumarin derivatives, have been found to interact with a wide range of targets due to their diverse biological activities .
Mode of Action
It’s known that similar compounds exhibit their effects through various mechanisms, such as inhibition of enzymes, interaction with receptors, and modulation of cellular pathways .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, including those involved in inflammation, tumor growth, hiv replication, bacterial and fungal growth, coagulation, triglyceride metabolism, and central nervous system stimulation .
Pharmacokinetics
It’s known that the presence of chlorine atoms in similar compounds can increase potency and improve solubility, which could potentially enhance bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, anti-hiv, antibacterial, antifungal, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .
Action Environment
It’s known that the synthesis of similar compounds often requires specific environmental conditions, such as a nitrogen atmosphere .
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO4S/c23-12-7-8-17-14(10-12)15(11-19(25)27-17)21-20(13-4-1-2-5-16(13)28-21)24-22(26)18-6-3-9-29-18/h1-11H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFEEADSJSAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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